(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride
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Overview
Description
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopentane and pyrrole ring systems on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyrrole-2-carboxylic acid: A related compound with a similar ring structure but different functional groups.
Hexahydrocyclopenta[c]pyrrole: Another similar compound with a fully saturated ring system.
Uniqueness
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride group. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2445052-99-1 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)5-1-6-3-9-4-7(6)2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; |
InChI Key |
HHRRHIWMRORATM-FXFNDYDPSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1C(=O)O.Cl |
Canonical SMILES |
C1C(CC2C1CNC2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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